3-(1H-Indol-1-yl)-2-methylpropanoic acid
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Overview
Description
3-(1H-Indol-1-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the function of these targets . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities likely involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific target and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale catalytic processes. For example, the Buchwald-Hartwig amination is a widely used method for the synthesis of indole derivatives on an industrial scale . This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-Indol-1-yl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
3-(1H-Indol-1-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its propanoic acid side chain differentiates it from other indole derivatives, potentially leading to distinct pharmacological properties .
Properties
IUPAC Name |
3-indol-1-yl-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQCALDRRWTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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